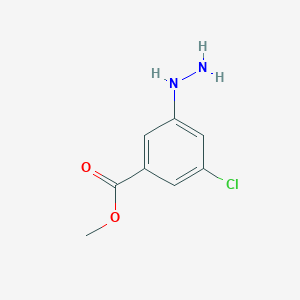

Methyl 3-chloro-5-hydrazinylbenzoate

Description

Methyl 3-chloro-5-hydrazinylbenzoate (CAS: 1261105-30-9) is a benzoate ester derivative characterized by a chlorine atom at the 3-position and a hydrazinyl group at the 5-position of the aromatic ring. Its molecular formula is C₈H₉ClN₂O₂, with a molecular weight of 200.62 g/mol . The compound is primarily utilized in synthetic organic chemistry as a precursor for heterocyclic compounds, particularly in the synthesis of hydrazinecarbothioamides and cyclized derivatives via reactions with arylisothiocyanates or cyclization agents . The hydrazinyl group confers nucleophilic reactivity, enabling its use in condensation and ring-forming reactions.

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

methyl 3-chloro-5-hydrazinylbenzoate |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-8(12)5-2-6(9)4-7(3-5)11-10/h2-4,11H,10H2,1H3 |

InChI Key |

DDJRPPNYAMXQBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-hydrazinylbenzoate typically involves the following steps:

Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the meta position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Chlorination: The amino group is converted to a chloro group through a Sandmeyer reaction, which involves the use of copper(I) chloride and hydrochloric acid.

Hydrazination: Finally, the chloro group is substituted with a hydrazinyl group using hydrazine hydrate under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rates and yields.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or hydrazones.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Methyl 3-chloro-5-hydrazinylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-hydrazinylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

| Compound Name | Molecular Formula | CAS Number | Functional Groups/Substituents | Key Differences |

|---|---|---|---|---|

| Methyl 3-Chloro-5-(hydroxymethyl)benzoate | C₉H₉ClO₄ | 879542-48-0 | 3-Cl, 5-CH₂OH | Hydroxymethyl instead of hydrazinyl |

| Methyl 3-chloro-5-formylbenzoate | C₉H₇ClO₃ | 20330-90-9 | 3-Cl, 5-CHO | Formyl group enhances electrophilicity |

| Methyl 3-amino-5-chloro-2-ethylbenzoate | C₁₀H₁₂ClNO₂ | 1403258-47-8 | 3-NH₂, 5-Cl, 2-CH₂CH₃ | Amino and ethyl groups alter solubility |

| METHYL-2-ISOCYANO-5-CHLOROBENZOATE | C₉H₆ClNO₂ | N/A | 2-NC, 5-Cl | Isocyano group increases reactivity |

| Methyl 3-hydrazinylbenzoate hydrochloride | C₈H₁₁ClN₂O₂ | 167626-26-8 | 3-Hydrazinyl (HCl salt) | Lacks chlorine; hydrochloride salt form |

Physicochemical Properties

- Stability : The hydrochloride salt form of Methyl 3-hydrazinylbenzoate (CAS: 167626-26-8) likely offers greater stability than the free base form of Methyl 3-chloro-5-hydrazinylbenzoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.